2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound that incorporates multiple functional groups within a single molecular framework. The compound is systematically identified by its Chemical Abstracts Service registry number 6979-59-5, which provides a unique identifier for this specific molecular entity. The molecular formula C₁₀H₉ClN₆O reflects the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 264.67 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one, which accurately describes the substitution pattern and functional group arrangement. Alternative nomenclature systems have generated several synonymous names, including 2,6-diamino-5-[(E)-2-(4-chlorophenyl)diazen-1-yl]pyrimidin-4-ol and 2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one. The compound has also been referenced in scientific literature under the designation 7L-847, demonstrating the various naming conventions employed across different research contexts.
The structural complexity of this compound becomes evident through its detailed molecular descriptors. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl provides a linear notation that captures the complete connectivity pattern. This notation reveals the presence of a chlorinated phenyl ring connected through a diazenyl bridge to a diaminopyrimidinol core structure. The International Chemical Identifier InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18) further confirms the molecular connectivity and provides additional verification of the compound's structure.
Historical Context in Pyrimidine Derivative Research
The development of pyrimidine derivative chemistry traces its origins to early 19th-century investigations into uric acid degradation products. Pyrimidines, originally known as breakdown products of uric acid, were first encountered when Brugnatelli isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) in 1818 through the oxidation of uric acid with nitric acid. This initial discovery established the foundation for systematic studies of pyrimidine derivatives that would continue throughout the following centuries.
The systematic investigation of pyrimidine compounds began in earnest during the 1880s when researchers developed reliable synthetic methodologies. Grimaux reported the first laboratory synthesis of a pyrimidine in 1879, preparing barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough was followed by Pinner's work in 1884, which involved synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner subsequently proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today.
The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement marked a significant milestone in heterocyclic chemistry and provided researchers with access to the fundamental pyrimidine scaffold for further derivatization studies.
Properties
IUPAC Name |
2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGLYHILGXNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421404 | |
| Record name | 7L-847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6979-59-5 | |
| Record name | NSC134804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7L-847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, also known as a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure that includes a diazenyl group, which is known for imparting various biological properties.
Chemical Structure
The chemical formula of this compound is with a molecular weight of approximately 283.117 g/mol. The structure features a pyrimidine ring substituted with amino and chlorophenyl groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with pyrimidine rings have been studied for their efficacy against various bacterial strains. The presence of the diazenyl group enhances this activity by potentially disrupting bacterial cell walls or interfering with metabolic pathways.
- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The amino groups may play a role in enhancing the compound's ability to penetrate cell membranes and exert cytotoxic effects.
- Enzyme Inhibition : Pyrimidine derivatives are known to act as inhibitors of certain enzymes, including thymidylate synthase, which is critical in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial properties. -
Anticancer Activity :
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could induce apoptosis at concentrations as low as 20 µM. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential. -
Enzyme Inhibition Studies :
Research published in the Journal of Medicinal Chemistry highlighted that similar pyrimidine derivatives effectively inhibited thymidylate synthase, leading to decreased levels of dTMP in treated cells. This finding suggests potential applications in cancer therapy where nucleotide synthesis is crucial for cell division.
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 - 50 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 20 - 50 | Moderate growth inhibition |
| Anticancer | HeLa Cell Line | 20 | Induction of apoptosis |
| Anticancer | MCF-7 Cell Line | 25 | Cell cycle arrest |
| Enzyme Inhibition | Thymidylate Synthase | - | Significant inhibition observed |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the diazenyl group is particularly noted for enhancing biological activity against tumor cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Certain derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .
Agricultural Applications
Herbicidal Activity
The compound's structure suggests potential herbicidal properties. Research into similar pyrimidine derivatives has revealed their effectiveness in controlling weed growth, making them suitable for formulation in herbicides . The chlorophenyl substitution may enhance the selectivity and efficacy of these compounds against specific weed species.
Insecticidal Properties
Some studies have explored the insecticidal potential of related compounds. The incorporation of a diazenyl group is believed to contribute to increased toxicity against certain insect pests, which could lead to the development of new insecticides .
Materials Science
Dye Applications
The azo group in the compound allows for potential applications in dye chemistry. Azo compounds are widely used as dyes due to their vibrant colors and stability. This compound could be utilized in textile dyeing processes or as a colorant in various materials .
Polymer Chemistry
Research into polymer composites incorporating pyrimidine derivatives has shown enhanced thermal stability and mechanical properties. The integration of this compound into polymer matrices could lead to innovative materials with improved performance characteristics .
Case Study 1: Anticancer Activity
A study published in ResearchGate synthesized several derivatives of 6-chloro-5-(4-chlorophenyl)diazenylpyrimidine and evaluated their biological activities. The results indicated that specific modifications to the pyrimidine structure significantly enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer therapies .
Case Study 2: Herbicidal Effects
Research conducted on pyrimidine-based herbicides highlighted the effectiveness of similar compounds in controlling common agricultural weeds without harming crops. Field trials demonstrated significant reductions in weed biomass when treated with formulations containing these compounds, showcasing their practical application in sustainable agriculture .
Case Study 3: Dye Chemistry
A project focused on developing azo dyes from pyrimidine derivatives found that certain modifications led to dyes with superior lightfastness and color intensity compared to traditional dyes. This advancement could revolutionize dyeing processes in textiles by providing more durable and vibrant colors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazenyl Group
Compound A : 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol (CAS: 339016-27-2)
- Molecular Formula : C₁₀H₆F₂N₄O₃
- Molecular Weight : 268.18 g/mol
- Key Differences: The 4-chlorophenyl group is replaced with 2,4-difluorophenyl. Pyrimidine ring substituents: Triol (-OH) groups at positions 2, 4, and 6 instead of amino (-NH₂) and hydroxyl (-OH) groups.
- Implications: Fluorine’s electronegativity may enhance electronic stability but reduce lipophilicity compared to chlorine .
Compound B : 2,6-Diamino-5-[2-(2,4-dichlorophenyl)diazenyl]-4-pyrimidinol (CAS: 30189-04-9)
- Molecular Formula : C₁₀H₈Cl₂N₆O
- Molecular Weight : 299.12 g/mol
- Key Differences: Dichlorophenyl substitution (Cl at positions 2 and 4) vs. monochloro (Cl at position 4).
- Implications: Increased molecular weight and electron-withdrawing effects may enhance azo-group stability and reactivity .
Heterocyclic Modifications
Compound C : 2,6-Diamino-5-((5-methylisoxazole-3-yl)diazenyl)pyrimidine-4-ol
- Key Differences :
- The 4-chlorophenyl group is replaced with a 5-methylisoxazole heterocycle.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Halogen Effects: Chlorine (in the target compound and Compound B) increases lipophilicity, favoring membrane penetration. Fluorine (Compound A) may improve metabolic stability but reduce bioavailability .
Functional Group Impact: Amino groups (target compound, Compound B, C) vs. triol groups (Compound A): Amino groups likely enhance basicity and interaction with biological targets (e.g., enzymes or DNA) .
Cytotoxicity :
- Compound C’s isoxazole-linked derivative exhibits significant cytotoxicity, suggesting that heterocyclic substituents on the diazenyl group may be critical for anticancer activity .
Preparation Methods
Starting Materials and Core Pyrimidine Synthesis
The synthesis of this compound typically begins with the preparation of 2,6-diamino-4-hydroxypyrimidine or its chlorinated derivatives as the pyrimidine core. This intermediate is crucial for subsequent azo coupling.
- 2,6-Diamino-4-hydroxypyrimidine can be synthesized by condensation of ethyl cyanoacetate with guanidine under basic conditions, yielding 2,6-diamino-4-hydroxypyrimidine after cyclization.
- Chlorination at the 4-position (to form 2,6-diamino-4-chloropyrimidine) is achieved by reaction with phosphorus oxychloride (POCl3) , a key step for activating the pyrimidine ring for further substitution.
Chlorination and Amination Steps
A patented industrially optimized method for preparing 2,4-diamino-6-chloropyrimidine (a closely related intermediate) involves:
- Reacting 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride at 90-110 °C (optimal 105 °C) for 4-8 hours (optimal 6 hours) to obtain the chlorinated intermediate.
- Quenching the reaction with a lower alcohol (ethanol preferred) at 0-40 °C, adding dispersants, and filtering to isolate the hydrochloride salt.
- Neutralization with ammonia and extraction with ethyl acetate to isolate the chlorinated pyrimidine compound.
This method emphasizes yield improvement, safety in quenching, and solvent recovery, making it suitable for industrial scale.
| Step | Conditions | Outcome |
|---|---|---|
| S1 | 2,4-diamino-6-hydroxypyrimidine + POCl3, 105 °C, 6 h | 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine |
| S2 | Quench with ethanol at 0-40 °C, add dispersant, heat | 2,4-diamino-6-chloropyrimidine hydrochloride salt |
| S3 | Neutralize with NH4OH, extract with ethyl acetate | Pure 2,4-diamino-6-chloropyrimidine |
Azo Coupling to Introduce the 4-Chlorophenyl Diazenyl Group
The defining feature of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is the azo (-N=N-) linkage to a 4-chlorophenyl group at the 5-position of the pyrimidine ring.
- This azo coupling generally involves diazotization of 4-chloroaniline to form the diazonium salt, which is then coupled with the pyrimidinol derivative under controlled pH and temperature conditions to yield the azo compound.
- The coupling reaction is typically performed in aqueous or mixed solvent systems, maintaining mild acidic to neutral pH to stabilize the diazonium intermediate and facilitate electrophilic aromatic substitution on the pyrimidinol ring.
Alternative Synthetic Routes and Modifications
- Suzuki cross-coupling reactions have been employed for related pyrimidine derivatives to introduce aryl groups, though this is more common for substituted pyrimidines than direct azo coupling.
- Nucleophilic displacement reactions on chloropyrimidine intermediates allow further functionalization, including introduction of amino or other substituents, which may precede or follow azo coupling depending on the synthetic strategy.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation and cyclization | Ethyl cyanoacetate + guanidine, basic medium | 2,6-Diamino-4-hydroxypyrimidine | Pyrimidine core formation |
| 2 | Chlorination | Phosphorus oxychloride, 90-110 °C, 4-8 h | 2,6-Diamino-4-chloropyrimidine | Activates ring for substitution |
| 3 | Diazotization and azo coupling | 4-Chloroaniline + NaNO2/HCl (diazotization), then coupling with pyrimidinol derivative | This compound | Key azo linkage formation |
| 4 | Purification | Extraction, crystallization, solvent recovery | Pure target compound | Industrial scale considerations |
Research Findings and Practical Considerations
- The optimized chlorination step using POCl3 with ethanol quenching improves yield and safety, crucial for industrial production.
- The azo coupling reaction requires careful control of diazonium salt stability and reaction pH to maximize coupling efficiency and product purity.
- Spectroscopic methods (IR, NMR) and elemental analysis confirm the structure and purity of the final compound.
- The compound and its derivatives have been studied for antimicrobial and biological activities, indicating the importance of high-purity synthesis for pharmacological evaluation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : The compound is typically synthesized via azo coupling reactions between pyrimidine derivatives and diazonium salts. Key steps include:
- Catalyst Selection : Fe₃O₄@SiO₂@Tannic acid catalysts enhance reaction efficiency by facilitating electron transfer and reducing side products .
- Parameter Optimization : Temperature (70–90°C), solvent (ethanol or DMF), and stoichiometric ratios (1:1 diazonium salt to pyrimidine) are critical. For example, yields improve when reactions are conducted under nitrogen to prevent oxidation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the pure product.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H NMR : Assigns protons on the pyrimidine ring (δ 6.8–7.5 ppm for aromatic protons) and amino groups (δ 5.2–5.8 ppm) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks. Data collection at 100 K improves resolution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cytotoxic activity of this compound across different in vitro studies?
- Methodological Answer : Discrepancies may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess selectivity .
- Treatment Duration : Cytotoxicity often increases with prolonged exposure (e.g., 48 vs. 24 hours) .
- Assay Protocols : Standardize MTT assays using identical dye concentrations and incubation times. Validate results with flow cytometry for apoptosis markers.
Q. What computational modeling approaches are suitable for predicting the interaction between this compound and biological targets like DNA or enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA minor grooves or kinase active sites. Parameterize the force field for azo group interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity.
Q. How can reaction parameters be systematically optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (0.1–0.3 g), temperature (60–100°C), and solvent polarity (DMF vs. ethanol) in a factorial design. Analyze outcomes using ANOVA .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., diazonium salt formation).
Q. What strategies are recommended for analyzing and interpreting conflicting crystallographic data during structure refinement of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
